molecular formula C21H21N5O2 B3606065 N,9-bis(4-ethoxyphenyl)-9H-purin-6-amine

N,9-bis(4-ethoxyphenyl)-9H-purin-6-amine

Cat. No. B3606065
M. Wt: 375.4 g/mol
InChI Key: AMHQHOXAGDTTLQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N,9-bis(4-ethoxyphenyl)-9H-purin-6-amine, also known as BPTES, is a small molecule inhibitor that targets glutaminase, an enzyme that plays a crucial role in cancer cell metabolism. BPTES has been shown to have potential as an anticancer agent, and its mechanism of action has been extensively studied. In

Mechanism of Action

N,9-bis(4-ethoxyphenyl)-9H-purin-6-amine targets glutaminase, an enzyme that plays a crucial role in cancer cell metabolism. Glutaminase catalyzes the conversion of glutamine to glutamate, which is then used in various metabolic pathways to produce energy and biosynthetic precursors. Inhibition of glutaminase by N,9-bis(4-ethoxyphenyl)-9H-purin-6-amine leads to a decrease in glutamate production, which in turn leads to a decrease in energy production and biosynthesis, ultimately leading to cell death.
Biochemical and Physiological Effects:
N,9-bis(4-ethoxyphenyl)-9H-purin-6-amine has been shown to have a variety of biochemical and physiological effects. In addition to its anticancer effects, N,9-bis(4-ethoxyphenyl)-9H-purin-6-amine has been shown to have anti-inflammatory effects, as it inhibits the production of pro-inflammatory cytokines. N,9-bis(4-ethoxyphenyl)-9H-purin-6-amine has also been shown to have neuroprotective effects, as it protects neurons from glutamate-induced excitotoxicity.

Advantages and Limitations for Lab Experiments

One advantage of using N,9-bis(4-ethoxyphenyl)-9H-purin-6-amine in lab experiments is its specificity for glutaminase, which allows for the selective inhibition of this enzyme. However, one limitation of using N,9-bis(4-ethoxyphenyl)-9H-purin-6-amine is its relatively low potency, which may require higher concentrations to achieve effective inhibition.

Future Directions

There are many future directions for research on N,9-bis(4-ethoxyphenyl)-9H-purin-6-amine. One area of research is the development of more potent analogs of N,9-bis(4-ethoxyphenyl)-9H-purin-6-amine that may be more effective as anticancer agents. Another area of research is the identification of biomarkers that may predict response to N,9-bis(4-ethoxyphenyl)-9H-purin-6-amine treatment. In addition, further studies are needed to explore the potential of N,9-bis(4-ethoxyphenyl)-9H-purin-6-amine as a therapeutic agent for other diseases, such as neurodegenerative diseases.

Scientific Research Applications

N,9-bis(4-ethoxyphenyl)-9H-purin-6-amine has been extensively studied for its potential as an anticancer agent. Glutaminase, the target of N,9-bis(4-ethoxyphenyl)-9H-purin-6-amine, is overexpressed in many types of cancer cells, and its inhibition has been shown to induce cell death. N,9-bis(4-ethoxyphenyl)-9H-purin-6-amine has been shown to be effective in inhibiting the growth of various types of cancer cells, including breast, lung, and prostate cancer cells. In addition, N,9-bis(4-ethoxyphenyl)-9H-purin-6-amine has been shown to enhance the efficacy of other anticancer agents, such as cisplatin and doxorubicin.

properties

IUPAC Name

N,9-bis(4-ethoxyphenyl)purin-6-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N5O2/c1-3-27-17-9-5-15(6-10-17)25-20-19-21(23-13-22-20)26(14-24-19)16-7-11-18(12-8-16)28-4-2/h5-14H,3-4H2,1-2H3,(H,22,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMHQHOXAGDTTLQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC2=C3C(=NC=N2)N(C=N3)C4=CC=C(C=C4)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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